molecular formula C8H7N3O4 B1308282 3-Nitrophthalamide CAS No. 96385-50-1

3-Nitrophthalamide

Cat. No.: B1308282
CAS No.: 96385-50-1
M. Wt: 209.16 g/mol
InChI Key: GMOAOEGBMSRFFQ-UHFFFAOYSA-N
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Description

3-Nitrophthalamide is an organic compound with the molecular formula C8H6N2O4. It is a derivative of phthalimide, characterized by the presence of a nitro group at the third position of the phthalimide ring. This compound is known for its yellow to straw-yellow crystalline appearance and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

3-Nitrophthalamide is a nitro heterocyclic compound It has been found to exhibit potential antifungal activities , suggesting that it may interact with biological targets involved in fungal growth and proliferation.

Mode of Action

Given its antifungal properties , it can be hypothesized that it interferes with essential processes in fungi, such as cell wall

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophthalamide can be synthesized from 3-nitrophthalic acid. The typical synthetic route involves the reaction of 3-nitrophthalic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophthalamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in this compound can be hydrolyzed to yield 3-nitrophthalic acid and ammonia or an amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 3-Aminophthalamide.

    Substitution: Various substituted phthalamides depending on the nucleophile used.

    Hydrolysis: 3-Nitrophthalic acid and ammonia or an amine.

Scientific Research Applications

3-Nitrophthalamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound has potential antifungal activities and is used in the study of biological processes.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of dyes and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

    3-Nitrophthalic acid: A precursor in the synthesis of 3-nitrophthalamide.

    4-Nitrophthalimide: Another nitro-substituted phthalimide with similar properties.

    Phthalimide: The parent compound without the nitro group.

Comparison: this compound is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

3-nitrobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(11(14)15)6(4)8(10)13/h1-3H,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOAOEGBMSRFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398221
Record name 3-Nitrophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96385-50-1
Record name 3-Nitro-1,2-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96385-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxamide, 3-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Nitrophthalamide in the synthesis of 3-Nitrophthalonitrile?

A: this compound serves as a crucial intermediary compound in the multi-step synthesis of 3-Nitrophthalonitrile. [, ] Researchers can obtain 3-Nitrophthalonitrile through the dehydration of this compound using thionyl chloride in N, N-dimethylformamide. [] This nitrile compound is highly valuable for synthesizing phthalocyanines, a class of macrocyclic compounds known for their intense color and applications in dyes, pigments, and potential photosensitizers. []

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